5-Bromo-4-(diethylamino)-2-methoxybenzaldehyde
Overview
Description
5-Bromo-4-(diethylamino)-2-methoxybenzaldehyde: is an organic compound that belongs to the class of aromatic aldehydes It is characterized by the presence of a bromine atom, a diethylamino group, and a methoxy group attached to a benzaldehyde core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-(diethylamino)-2-methoxybenzaldehyde typically involves the bromination of 4-(diethylamino)-2-methoxybenzaldehyde. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction conditions often include maintaining a low temperature to control the reaction rate and prevent over-bromination.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems might be employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The aldehyde group in 5-Bromo-4-(diethylamino)-2-methoxybenzaldehyde can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: 5-Bromo-4-(diethylamino)-2-methoxybenzoic acid.
Reduction: 5-Bromo-4-(diethylamino)-2-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5-Bromo-4-(diethylamino)-2-methoxybenzaldehyde is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of various heterocyclic compounds and dyes.
Biology: In biological research, this compound can be used to study the effects of brominated aromatic aldehydes on cellular processes. It may also be used in the development of fluorescent probes for imaging applications.
Medicine: The compound has potential applications in medicinal chemistry for the development of new therapeutic agents. Its structural features make it a candidate for the synthesis of compounds with antimicrobial, anticancer, or anti-inflammatory properties.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, including dyes and pigments.
Mechanism of Action
The mechanism of action of 5-Bromo-4-(diethylamino)-2-methoxybenzaldehyde depends on its specific application. In general, the compound may interact with biological targets through its aldehyde group, which can form covalent bonds with nucleophilic residues in proteins or other biomolecules. The bromine atom and diethylamino group may also contribute to its binding affinity and specificity for certain molecular targets.
Comparison with Similar Compounds
4-(Diethylamino)-2-methoxybenzaldehyde: Lacks the bromine atom, which may result in different reactivity and biological activity.
5-Bromo-2-methoxybenzaldehyde: Lacks the diethylamino group, which affects its solubility and interaction with biological targets.
5-Bromo-4-(dimethylamino)-2-methoxybenzaldehyde: Similar structure but with a dimethylamino group instead of a diethylamino group, which may influence its chemical and biological properties.
Uniqueness: The presence of both the bromine atom and the diethylamino group in 5-Bromo-4-(diethylamino)-2-methoxybenzaldehyde makes it unique in terms of its chemical reactivity and potential applications. The combination of these functional groups allows for a diverse range of chemical transformations and interactions with biological targets.
Biological Activity
5-Bromo-4-(diethylamino)-2-methoxybenzaldehyde is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound, which belongs to the class of substituted benzaldehydes, exhibits various pharmacological properties that make it a subject of interest for researchers exploring new therapeutic agents.
- Chemical Formula : C12H16BrN O2
- Molecular Weight : 283.17 g/mol
- CAS Number : 1706436-99-8
The structure of this compound includes a bromine atom and a diethylamino group, which contribute to its biological activity.
Antiviral Properties
Research indicates that compounds similar to this compound can induce interferon production, which is crucial for the antiviral defense mechanism in cells. Interferons are proteins that play a significant role in the immune response against viral infections, thus highlighting the potential of this compound as an antiviral agent .
Antitumor Activity
There is evidence suggesting that derivatives of benzaldehyde exhibit antiproliferative effects against various cancer cell lines. For instance, studies have shown that certain structural modifications can enhance the cytotoxicity against tumor cells. The specific activity of this compound in this regard remains to be fully elucidated, but its structural analogs have demonstrated significant antitumor properties .
The mechanism by which this compound exerts its biological effects may involve several pathways:
- Induction of Apoptosis : Similar compounds have been shown to promote programmed cell death in cancer cells.
- Inhibition of Cell Proliferation : By interfering with cell cycle progression, these compounds can reduce tumor growth.
- Modulation of Enzyme Activity : The diethylamino group may interact with specific enzymes, altering their activity and contributing to the compound's overall biological effects .
In Vitro Studies
In vitro studies on related compounds have demonstrated promising results:
Compound | Cell Line | IC50 (µM) | Activity |
---|---|---|---|
Compound A | HL-60 (leukemia) | 0.56 | High |
Compound B | A549 (lung cancer) | 0.08 | Moderate |
Compound C | MCF-7 (breast cancer) | 1.0 | Moderate |
These findings suggest that modifications in the molecular structure can significantly influence the biological activity of benzaldehyde derivatives .
Properties
IUPAC Name |
5-bromo-4-(diethylamino)-2-methoxybenzaldehyde | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO2/c1-4-14(5-2)11-7-12(16-3)9(8-15)6-10(11)13/h6-8H,4-5H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIULTYLFYFWUEI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=C(C=C(C(=C1)OC)C=O)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601231030 | |
Record name | Benzaldehyde, 5-bromo-4-(diethylamino)-2-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601231030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1706436-99-8 | |
Record name | Benzaldehyde, 5-bromo-4-(diethylamino)-2-methoxy- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1706436-99-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzaldehyde, 5-bromo-4-(diethylamino)-2-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601231030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.